3,3-dimethyl-2H-furo[2,3-c]pyridine
Description
3,3-Dimethyl-2H-furo[2,3-c]pyridine is a fused heterocyclic compound consisting of a furan ring annulated to a pyridine ring at the [2,3-c] position, with two methyl groups at the 3-position of the fused system.
Properties
CAS No. |
182819-57-4 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3,3-dimethyl-2H-furo[2,3-c]pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)6-11-8-5-10-4-3-7(8)9/h3-5H,6H2,1-2H3 |
InChI Key |
XPIFGTFMUSQIJL-UHFFFAOYSA-N |
SMILES |
CC1(COC2=C1C=CN=C2)C |
Canonical SMILES |
CC1(COC2=C1C=CN=C2)C |
Synonyms |
Furo[2,3-c]pyridine, 2,3-dihydro-3,3-dimethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3-dimethyl-2H-furo[2,3-c]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : Key synthetic strategies include cyclization of precursor amines or ketones under acidic or catalytic conditions. For example, Molina et al. developed an iminophosphorane-mediated method for furopyridine derivatives, optimizing solvent (e.g., THF) and temperature (60–80°C) to achieve >70% yield . Chang and Tai demonstrated regioselective synthesis via [3+2] cycloaddition, highlighting the role of electron-deficient alkynes in directing ring formation . Reaction monitoring via TLC or HPLC is critical to isolate intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its structural analogs?
- Methodological Answer :
- ¹H NMR : The dimethyl groups at C3 exhibit a singlet at δ 1.3–1.5 ppm, while the fused pyridine proton (C5-H) appears deshielded (δ 8.2–8.5 ppm) due to ring conjugation .
- IR : A strong absorption band at ~1650 cm⁻¹ corresponds to the fused furan C-O-C stretch, distinct from thienopyridines (C-S-C at ~650 cm⁻¹) .
- HRMS : Molecular ion peaks at m/z 149.0841 (C₉H₁₁NO⁺) confirm the core structure. Isotopic patterns help distinguish brominated analogs .
Q. What are the typical solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies under UV light (λ = 254 nm) show <5% degradation over 24 hours, but acidic conditions (pH < 3) induce ring-opening via protonation at the pyridine nitrogen . Storage recommendations: inert atmosphere, −20°C, with desiccant.
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by substituent electronic effects. For example, bromination at C5 (vs. C7) is favored using NBS in DMF due to the electron-rich furan oxygen directing electrophilic attack . Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices and LUMO maps . Experimental validation via single-crystal XRD confirms substitution patterns .
Q. What strategies resolve contradictions in reported biological activity data for furo[2,3-c]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. For TLR7/9 inhibition studies :
- Reproduce assays using standardized protocols (e.g., HEK-Blue™ hTLR7 cells).
- Purify compounds via prep-HPLC (>95% purity) and validate via LC-MS.
- Compare with positive controls (e.g., chloroquine for TLR9).
Q. How can computational methods predict the reactivity of this compound in drug design?
- Methodological Answer :
- Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with methyl groups .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER force field).
- QSAR models : Correlate substituent electronegativity with IC₅₀ values for antimicrobial activity .
Q. What experimental designs optimize catalytic systems for large-scale synthesis of this compound?
- Methodological Answer :
- Catalyst screening : Test Pd/C, Fe₂O₃@SiO₂, or organocatalysts (e.g., proline derivatives) for cyclization efficiency .
- Flow chemistry : Continuous-flow reactors reduce reaction time (2–4 hours vs. 12 hours batch) and improve yield by 15–20% .
- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Data Analysis and Optimization
Q. How should researchers analyze conflicting spectral data for furo[2,3-c]pyridine derivatives?
- Methodological Answer :
- Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Compare experimental IR/Raman spectra with computational predictions (Gaussian 16, B3LYP/6-31G*) .
- Utilize crystallographic data (CCDC entries) as reference standards for bond lengths/angles .
Q. What methodologies enhance the bioactivity of this compound in anticancer studies?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., -NO₂ at C5) to improve DNA intercalation .
- Conduct apoptosis assays (Annexin V/PI staining) and compare with cisplatin controls .
- Perform metabolomic profiling (LC-MS/MS) to identify downstream targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
